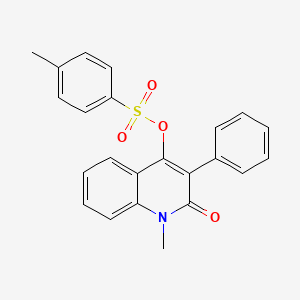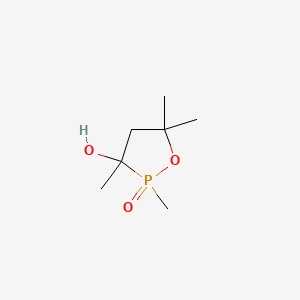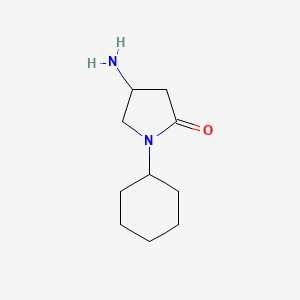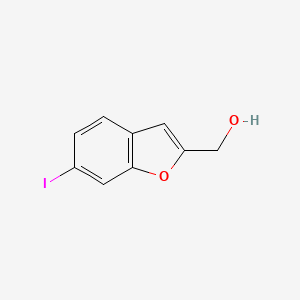
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a methyl group, a phenyl group, and a sulfonyl group attached to a methylphenyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the initial formation of the quinolinone core, followed by the introduction of the methyl, phenyl, and sulfonyl groups. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane or dimethyl sulfoxide. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled conditions, such as low temperatures for oxidation and reduction reactions, and the presence of a suitable solvent to facilitate the substitution reactions .
Major Products
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with key signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1- { [ (4-METHYLPHENYL)SULFONYL]OXY}-2 (1H)-PYRIDINONE: This compound shares a similar sulfonyl group but has a pyridinone core instead of a quinolinone core.
2- (2- { [ (4-METHYLPHENYL)SULFONYL]OXY}CYCLOPENTYL)-5-OXO-1-CYCLOPENTEN-1-YL 4-METHYLBENZENESULFONATE: Another compound with a sulfonyl group, but with a different core structure.
Uniqueness
(1-Methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
110216-91-6 |
|---|---|
Molekularformel |
C23H19NO4S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(1-methyl-2-oxo-3-phenylquinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H19NO4S/c1-16-12-14-18(15-13-16)29(26,27)28-22-19-10-6-7-11-20(19)24(2)23(25)21(22)17-8-4-3-5-9-17/h3-15H,1-2H3 |
InChI-Schlüssel |
LYOXVVHMQNGCLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-propanol](/img/structure/B1649928.png)



![3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol](/img/structure/B1649935.png)
![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1649941.png)
![2-[4-(dimethylamino)-3-nitrobenzenesulfonamido]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1649942.png)
